molecular formula C17H30O10 B162902 (2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol CAS No. 132278-37-6

(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

Cat. No.: B162902
CAS No.: 132278-37-6
M. Wt: 394.4 g/mol
InChI Key: NVTNXPADRDASMP-PEXIWSMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol is a complex organic compound that belongs to the family of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond This particular compound consists of a hexenol moiety linked to a disaccharide composed of xylopyranose and glucopyranose units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol typically involves the glycosylation of Hex-3-en-1-ol with a suitable glycosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a halide sugar derivative to form the glycosidic bond. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic glycosylation, where specific glycosyltransferases catalyze the transfer of sugar moieties to Hex-3-en-1-ol. This method is advantageous due to its high specificity and mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bond in the hexenol moiety can be reduced to form hexanol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Reagents such as tosyl chloride or trifluoromethanesulfonic anhydride can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexenol aldehydes or acids, while reduction can produce hexanol derivatives.

Scientific Research Applications

(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: The compound can be used to investigate the role of glycosides in cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological activities.

    Industry: The compound is used in the synthesis of bioactive molecules and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bond can be hydrolyzed by glycosidases, releasing the active hexenol moiety, which can then interact with cellular components to exert its effects. The sugar moieties may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol can be compared with other glycosides, such as:

    Hex-3-en-1-ol glucopyranoside: Lacks the xylopyranose unit, making it less complex.

    Hex-3-en-1-ol xylopyranoside: Contains only one sugar moiety, resulting in different solubility and bioavailability properties.

    Hex-3-en-1-ol galactopyranosyl-(1-6)-glucopyranoside: Similar structure but with a galactose unit instead of xylose, leading to different biological activities.

The uniqueness of this compound lies in its specific sugar composition, which can influence its chemical properties and biological activities.

Properties

CAS No.

132278-37-6

Molecular Formula

C17H30O10

Molecular Weight

394.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C17H30O10/c1-2-3-4-5-6-24-17-15(23)13(21)12(20)10(27-17)8-26-16-14(22)11(19)9(18)7-25-16/h3-4,9-23H,2,5-8H2,1H3/b4-3-/t9-,10-,11+,12-,13+,14-,15-,16+,17-/m1/s1

InChI Key

NVTNXPADRDASMP-PEXIWSMMSA-N

SMILES

CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O

Isomeric SMILES

CC/C=C\CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O

Canonical SMILES

CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O

Synonyms

aoba alcohol xylopyranosyl-(1-6)-glucopyranoside
hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside
HXGP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Reactant of Route 2
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Reactant of Route 3
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Reactant of Route 4
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Reactant of Route 5
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Reactant of Route 6
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

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